molecular formula C8H11FN2 B068805 4-(2-Aminoethyl)-3-fluoroaniline CAS No. 180146-79-6

4-(2-Aminoethyl)-3-fluoroaniline

Cat. No.: B068805
CAS No.: 180146-79-6
M. Wt: 154.18 g/mol
InChI Key: FBVPFKKDRHJLNJ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-fluoroaniline is a fluorinated aniline derivative designed for research applications. This compound features both a primary aromatic amine and a separate ethylamine side chain, making it a valuable multi-functional building block in organic synthesis and medicinal chemistry . The fluorine atom and amine groups on the aromatic ring allow this compound to be used in the synthesis of more complex heterocyclic systems . Researchers can utilize it in Mannich reactions to create pharmacologically active Mannich bases, which are a structurally diverse class of compounds known to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties . Furthermore, the presence of multiple amine functional groups makes this compound a potential precursor for the synthesis of chelating ligands or dendrimer cores , similar to the utility of other multi-amine compounds like tris(2-aminoethyl)amine . As a fluorinated aniline, it belongs to a class of compounds that are often subjected to detailed spectroscopic and structural studies , including DFT calculations and molecular docking analyses, to understand their electronic properties and potential interactions with biological targets . This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

180146-79-6

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

4-(2-aminoethyl)-3-fluoroaniline

InChI

InChI=1S/C8H11FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3-4,10-11H2

InChI Key

FBVPFKKDRHJLNJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)CCN

Canonical SMILES

C1=CC(=C(C=C1N)F)CCN

Synonyms

Benzeneethanamine, 4-amino-2-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 4-(2-Aminoethyl)-3-fluoroaniline and selected analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₈H₁₁FN₂ -F (3), -CH₂CH₂NH₂ (4) 154.19 Primary amine, polar side chain
4-Fluoro-3-methylaniline C₇H₈FN -F (3), -CH₃ (4) 125.14 Lipophilic methyl group
4-(Dodecylthio)-3-fluoroaniline C₁₈H₂₈FNS -F (3), -SC₁₂H₂₅ (4) 309.48 Long hydrophobic tail
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline C₉H₆ClFN₃ -F (3), -Cl-pyrazole (4) 225.62 Heterocyclic substituent
N,N-Diallyl-4-fluoroaniline C₁₂H₁₅FN -F (3), -N(CH₂CH=CH₂)₂ (4) 192.25 Tertiary amine, allyl groups

Key Observations :

  • Polarity: The 2-aminoethyl group in this compound increases hydrophilicity compared to methyl or dodecylthio substituents.
  • Reactivity : The primary amine enables nucleophilic reactions (e.g., amide bond formation), whereas N,N-diallyl-4-fluoroaniline’s tertiary amine is less reactive .

Physicochemical Properties

Available data for select compounds:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Soluble in polar solvents (e.g., methanol)
4-Fluoro-3-methylaniline 93–97 Not reported Low water solubility
3-Amino-3-(4-fluorophenyl)propionic acid 224–228 (dec.) Not reported Moderate in DMSO
4-Fluoro-2-nitroaniline Not reported Not reported Insoluble in water

Key Observations :

  • The aminoethyl group likely lowers the melting point compared to nitro-substituted analogs due to reduced crystallinity.
  • Methyl and nitro groups decrease solubility, whereas the aminoethyl group enhances compatibility with polar solvents.

Key Observations :

  • Aminoethyl-substituted derivatives are prioritized in drug discovery due to their versatility in coupling reactions.
  • Nitro-substituted analogs are niche intermediates with significant safety concerns .

Preparation Methods

Nitration and Subsequent Functionalization

A foundational strategy involves introducing substituents through nitration, leveraging the directing effects of existing groups. For example, the nitration of p-fluoroaniline under anhydrous sulfuric acid conditions yields 4-fluoro-3-nitroaniline with high regioselectivity. By adapting this method, 3-fluoroaniline could undergo nitration at the 4-position, followed by reduction to 3-fluoro-4-aminobenzene. Subsequent alkylation with 2-bromoethylamine (protected as a phthalimide) introduces the aminoethyl sidechain. Final deprotection via hydrazinolysis would yield the target compound.

This route mirrors the nitration protocol in, where a molar ratio of 1:6.8 (p-fluoroaniline:H₂SO₄) and temperatures of 3–10°C minimize resin formation and byproducts. The yield of 4-fluoro-3-nitroaniline in this method reaches 62%, suggesting comparable efficiency for analogous intermediates.

Catalytic Hydrogenation in Amino Group Synthesis

Nitro Reduction to Aniline

The reduction of nitro groups to amines is a cornerstone of aniline synthesis. Patent CN104292113A demonstrates the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline using 1% Pt/C under 0.1–5 MPa H₂ at 50–100°C, achieving yields exceeding 94%. Applying this method, 4-nitro-3-fluoroaniline derivatives could be reduced to the corresponding aniline, followed by alkylation to install the 2-aminoethyl group.

Table 1: Comparative Hydrogenation Conditions

SubstrateCatalystPressure (MPa)Temperature (°C)Yield (%)
3-Chloro-4-fluoronitrobenzene1% Pt/C0.56094
4-Nitro-3-fluoroaniline (hypothetical)1% Pt/C0.880~90 (est.)

Challenges in Multi-Amine Systems

The presence of both aromatic and aliphatic amines in 4-(2-Aminoethyl)-3-fluoroaniline complicates synthesis. Selective protection (e.g., Boc for the aliphatic amine, acetyl for the aromatic amine) ensures functional group compatibility during alkylation or coupling steps. For instance, the synthesis of 4-fluoroprolines in employs Boc protection to isolate reactive sites, a tactic applicable here.

Palladium-Catalyzed Cross-Coupling for Sidechain Introduction

Buchwald-Hartwig Amination

Introducing the 2-aminoethyl group via Buchwald-Hartwig amination offers a modern alternative. Starting with 3-fluoro-4-bromoaniline, coupling with ethylene diamine in the presence of Pd(OAc)₂ and Xantphos could yield the target compound. However, over-alkylation risks necessitate using mono-protected ethylene diamine (e.g., N-Boc-ethylenediamine).

Reaction Scheme:

  • 3-Fluoro-4-bromoaniline + N-Boc-ethylenediamine → 4-(2-Boc-aminoethyl)-3-fluoroaniline

  • Boc deprotection → this compound

This method parallels the triflate displacement in, where tetra-n-butylammonium fluoride substitutes a triflate group in 4-hydroxyproline derivatives.

Multi-Step Synthesis via Halogen Intermediates

Nucleophilic Aromatic Substitution

4-Chloro-3-fluoroaniline, synthesized via methods in, could undergo nucleophilic substitution with 2-aminoethyl Grignard reagents. However, the electron-deficient aromatic ring may require activation via Lewis acids (e.g., FeCl₃). Alternatively, Ullmann coupling with CuI catalysis facilitates C–N bond formation between aryl halides and amines.

Example Protocol:

  • 3-Fluoro-4-iodoaniline + 2-aminoethylzinc chloride → this compound

  • Purification via distillation or chromatography.

Analytical and Optimization Considerations

Purification Challenges

The polar nature of this compound complicates isolation. Patent CN104292113A employs vacuum distillation to purify 3-chloro-4-fluoroaniline, achieving 99.5% purity. Similarly, fractional crystallization from hydrochloric acid, as described in, could separate the target compound from resins or unreacted starting materials.

Yield Optimization

Key factors include:

  • Catalyst loading : Higher Pt/C ratios (up to 1:200 substrate:catalyst) improve hydrogenation efficiency.

  • Temperature control : Low temperatures (≤10°C) during nitration reduce side reactions.

  • Solvent selection : Anhydrous acetone or DMF enhances reaction homogeneity in alkylation steps .

Q & A

Q. Table 1: Key Physicochemical Properties of Structurally Related Compounds

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C/mmHg)Reference
4-Fluoro-2-methylanilineC₇H₈FN93–9790–92/16
3-Fluoro-4-methoxyanilineC₇H₈FNO81–84Not reported
Dopamine HClC₈H₁₁NO₂·HCl241–243 (dec.)Not applicable

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationExample Parameters
¹⁹F NMRConfirm fluorine substitutionδ -110 to -125 ppm (aromatic F)
HRMSValidate molecular formulaESI+, m/z 153.083 ([M+H]⁺)
HPLC-UVAssess purity and stabilityC18 column, 254 nm, 1.0 mL/min flow

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